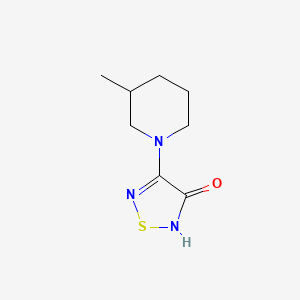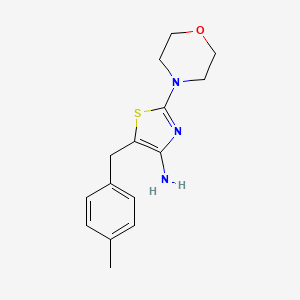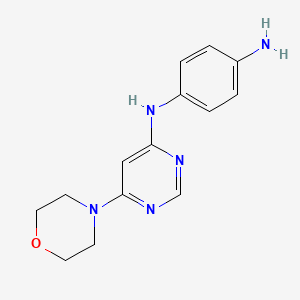
4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Métodos De Preparación
The synthesis of 4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation methods often involve the use of reagents such as sulfur, nitrogen sources, and various catalysts to facilitate the formation of the thiadiazole ring . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(3-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol can be compared with other similar compounds, such as:
4-(3-Methylpiperidin-1-yl)sulfonylaniline: This compound has a similar piperidine moiety but differs in its functional groups and overall structure.
Piperidine derivatives: These compounds share the piperidine core but vary in their substituents and biological activities.
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
4-(3-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C8H13N3OS/c1-6-3-2-4-11(5-6)7-8(12)10-13-9-7/h6H,2-5H2,1H3,(H,10,12) |
Clave InChI |
CZHNKNVLZJXLQN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C2=NSNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)




![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)



![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)

![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)

